molecular formula C8H7BrF2OZn B14890027 (2-Ethoxy-3,5-difluorophenyl)Zinc bromide

(2-Ethoxy-3,5-difluorophenyl)Zinc bromide

Cat. No.: B14890027
M. Wt: 302.4 g/mol
InChI Key: MLLXTMDVQTXLDJ-UHFFFAOYSA-M
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Description

(2-ethoxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of ethoxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of 2-ethoxy-3,5-difluorophenyl bromide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-ethoxy-3,5-difluorophenyl bromide+Zn(2-ethoxy-3,5-difluorophenyl)zinc bromide\text{2-ethoxy-3,5-difluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-ethoxy-3,5-difluorophenyl bromide+Zn→(2-ethoxy-3,5-difluorophenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-3,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature to moderate heating, depending on the specific transformation.

Major Products

The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophilic partner.

Scientific Research Applications

Chemistry

In organic chemistry, (2-ethoxy-3,5-difluorophenyl)zinc bromide is used to synthesize complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the synthesis of various organic compounds.

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, is also noteworthy.

Mechanism of Action

The mechanism by which (2-ethoxy-3,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Comparison with Similar Compounds

Similar Compounds

    (2-ethoxyphenyl)zinc bromide: Lacks the difluorophenyl groups, resulting in different reactivity and selectivity.

    (3,5-difluorophenyl)zinc bromide: Lacks the ethoxy group, which can affect its solubility and reactivity.

    (2-methoxy-3,5-difluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic effects.

Uniqueness

The presence of both ethoxy and difluorophenyl groups in (2-ethoxy-3,5-difluorophenyl)zinc bromide makes it unique in terms of its reactivity and selectivity. These functional groups can influence the electronic properties of the compound, making it more suitable for specific types of chemical transformations.

Properties

Molecular Formula

C8H7BrF2OZn

Molecular Weight

302.4 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-2,4-difluorobenzene-6-ide

InChI

InChI=1S/C8H7F2O.BrH.Zn/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3,5H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

MLLXTMDVQTXLDJ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br

Origin of Product

United States

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